二氢度他雄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

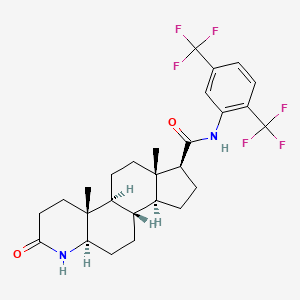

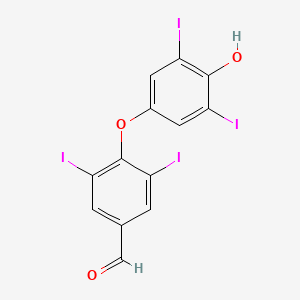

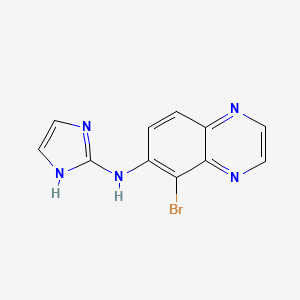

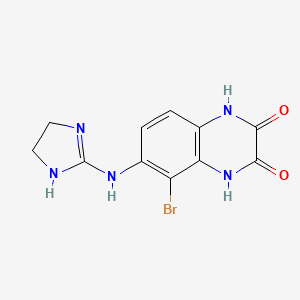

Dihydro Dutasteride is a metabolite of Dutasteride . Dutasteride is an oral synthetic 4-azasteroid commonly marketed under the trade name Avodart . It is a novel dual 5α-reductase inhibitor that works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner .

Molecular Structure Analysis

Dutasteride has a chemical formula of C27H30F6N2O2 and an average molecular weight of 528.5297 . The structure of Dutasteride includes a 4-azasteroid frame .

科学研究应用

雄激素性脱发:度他雄胺增加了男性雄激素性脱发患者的头发数量和宽度。与非那雄胺和安慰剂相比,它在改善毛发生长和恢复方面更有效,具有相似的安全性 (Gubelin Harcha 等,2014)。

前列腺癌:度他雄胺是一种双重 5α‐还原酶抑制剂,正在研究其在治疗后生化复发的患者中预防或延缓前列腺癌进展的潜力 (Schröder 等,2009)。

良性前列腺增生 (BPH):度他雄胺已被证明可以减少前列腺体积和症状,改善尿流率,并降低患有 BPH 的男性急性尿潴留和手术的风险。它是二氢睾酮生成的有力抑制剂,并且在 24 个月的研究期间耐受性良好 (Roehrborn 等,2002)。

对精液参数和血清激素的影响:度他雄胺显着抑制血清二氢睾酮 (DHT) 水平,其施用影响精液参数和血清睾酮水平,表明其在生育治疗中的作用 (Amory 等,2007)。

前列腺癌细胞凋亡:度他雄胺诱导前列腺上皮细胞系和原代培养物凋亡,使其成为前列腺癌治疗的有吸引力的药物 (McCrohan 等,2006)。

代谢效应和肝脂质蓄积:度他雄胺对 SRD5A1 和 SRD5A2 的双重抑制可导致肝胰岛素抵抗和肝内脂质蓄积增加,突出了其潜在的代谢效应 (Hazlehurst 等,2015)。

前列腺癌的化学预防:像度他雄胺减少前列腺癌事件 (REDUCE) 试验这样的研究调查了度他雄胺在前列腺癌化学预防中的作用,重点关注其降低 DHT 水平和影响前列腺健康结果指标的能力 (Andriole 等,2004)。

安全和危害

未来方向

Future studies should investigate the biochemical and physiological mechanisms that underlie the persistence of the adverse sexual side effects to determine why a subset of patients is afflicted with such persistence or irreversible adverse effects . Also, a better focus of clinical research is urgently needed to better define those subjects who are likely to be adversely affected by such agents .

属性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUHDIPAGREENV-QWBYCMEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Dutasteride | |

CAS RN |

164656-22-8 |

Source

|

| Record name | 1,2-Dihydrodutasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRODUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)